Molecular Mass and Elemental Composition Differentiation from the Ph. Eur.-Specified Ketoprofen Impurity A (3-Acetylbenzophenone)
3-(1-Acetoxyethyl)benzophenone (Ketoprofen Impurity 1) differs from the Ph. Eur.-listed Ketoprofen Impurity A (3-acetylbenzophenone; 1-(3-benzoylphenyl)ethanone) by the substitution of a methyl ketone (–COCH₃) moiety with a 1-acetoxyethyl ester (–CH(CH₃)OCOCH₃) group. This substitution increases the molecular formula from C₁₅H₁₂O₂ to C₁₇H₁₆O₃, raises the monoisotopic mass by 43.9 Da (from 224.0837 to 268.1099 g/mol), adds one hydrogen-bond acceptor (from 2 to 3), and introduces a chiral center absent in Impurity A . These structural features directly affect chromatographic retention, MS ionization efficiency, and UV absorption characteristics, making the two impurity standards non-substitutable in validated HPLC and LC-MS/MS methods [1].
| Evidence Dimension | Molecular formula, monoisotopic mass, H-bond acceptor count, and stereochemical complexity |
|---|---|
| Target Compound Data | C₁₇H₁₆O₃; monoisotopic mass 268.1099 g/mol; 3 H-bond acceptors; 1 chiral center (undefined stereochemistry); 5 rotatable bonds; complexity index 344 |
| Comparator Or Baseline | Ketoprofen Impurity A (3-Acetylbenzophenone): C₁₅H₁₂O₂; monoisotopic mass 224.0837 g/mol; 2 H-bond acceptors; 0 chiral centers; 2 rotatable bonds |
| Quantified Difference | ΔMW = +44.06 Da; Δ monoisotopic mass = +43.9 Da; Δ H-bond acceptors = +1; Δ chiral centers = +1; Δ rotatable bonds = +3 |
| Conditions | Structural identity confirmed by IUPAC nomenclature, InChI, and SMILES; properties computed/comparison from authoritative databases |
Why This Matters
These structural differences require separate procurement of Impurity 1 and Impurity A reference standards for orthogonal peak identification in HPLC impurity profiling, as co-elution or misassignment between these two species would compromise method specificity and regulatory compliance.
- [1] Tan, M., Luo, Y., & Luo, L. (2019). Determination of related substances in ketoprofen injection by RP-HPLC method. Pakistan Journal of Pharmaceutical Sciences, 32(4), 1607–1614. Reports relative retention times and correction factors for ketoprofen impurities B, D, E, F. View Source
